Core Scaffold Validated as PIM-2 Kinase Inhibitor Pharmacophore (IC50 = 204 nM)
A structurally related compound incorporating the 2-(5-bromopyridin-2-yl)pyrimidin-4-ol core as part of a more elaborate triazolopyridine scaffold exhibits an IC50 of 204 nM against PIM-2 kinase in a radiometric assay [1]. This value provides class-level validation for the bromopyridinyl-pyrimidine motif as a viable kinase inhibitor pharmacophore. The target compound 2-(5-bromopyridin-2-yl)pyrimidin-4-ol represents the minimal core scaffold from which such elaborated inhibitors are constructed.
| Evidence Dimension | PIM-2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 204 nM (structurally related compound containing target core scaffold; Class-level inference only - not direct measurement on 2-(5-bromopyridin-2-yl)pyrimidin-4-ol) |
| Comparator Or Baseline | No direct comparator data available for the parent compound itself |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | In vitro radiometric assay using [33P] ATP incorporation into PIM2tide substrate; pH 7.4; 2°C |
Why This Matters
This demonstrates that the core bromopyridinyl-pyrimidine scaffold can achieve nanomolar potency against a clinically validated oncology target, supporting procurement for PIM kinase inhibitor development programs.
- [1] BindingDB BDBM104181. IC50 = 204 nM for PIM-2 kinase (human) with structurally related compound from US8575145, 58. Assay based on [33P] ATP incorporation into PIM2tide substrate, pH 7.4, 2°C. View Source
